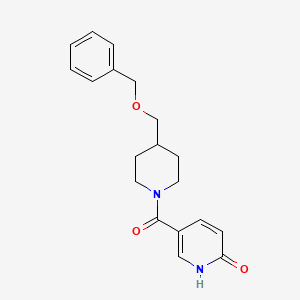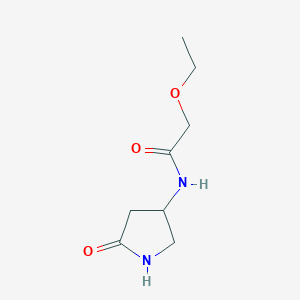
2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide” is a compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains an ethoxy group and an acetamide group.
Synthesis Analysis
The synthesis of compounds similar to “2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide” often involves the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide, leading to the respective Schiff base intermediates which are then reduced with sodium borohydride .Molecular Structure Analysis
The molecular structure of “2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide” is characterized by a pyrrolidine ring, an ethoxy group, and an acetamide group. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .Wissenschaftliche Forschungsanwendungen
Novel Synthesis Routes
A key area of research involving 2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide focuses on novel synthesis routes for pyrrolidin-2-ones, demonstrating its utility in creating complex molecular structures. Giambastiani et al. (1998) developed a palladium-catalyzed cyclization method for synthesizing 3,4-disubstituted pyrrolidin-2-ones, showcasing the compound's role in facilitating intramolecular C-C bond formation with high diastereoselection (Giambastiani, B. Pacini, M. Porcelloni, & G. Poli, 1998). Similarly, Galeazzi, Mobbili, and Orena (1996) explored oxidative cyclization to synthesize diastereomerically pure pyrrolidin-2-ones, indicating its relevance in producing biologically active amino acids (Galeazzi, G. Mobbili, & M. Orena, 1996).
Pharmaceutical Development
In pharmaceutical research, the compound's derivatives have been studied for their therapeutic potential. Kenda et al. (2004) identified 4-substituted pyrrolidone butanamides, closely related to 2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide, as new agents with significant antiepileptic activity, highlighting the structural analog's role in drug discovery for central nervous system disorders (Kenda, A. Matagne, P. Talaga, et al., 2004).
Chemical Synthesis and Biological Activity
Research by Su et al. (1988) on the chemical synthesis and biological activities of 5-deazaaminopterin analogues emphasizes the importance of derivatives in creating compounds with potential anticancer effects, showcasing how modifications of the core structure can lead to significant therapeutic applications (Su, J. T. Huang, T. Chou, et al., 1988). Furthermore, Ming-zhu (2012) investigated the effects of ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides on learning and memory, indicating the broad spectrum of biological activities that derivatives can exhibit (Li Ming-zhu, 2012).
Enzyme Inhibitory Activities
Virk et al. (2018) synthesized N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide, evaluating its inhibitory potential against enzymes like carbonic anhydrase and cholinesterase, demonstrating the compound's utility in designing inhibitors for therapeutic use (Virk, A. Rehman, M. Abbasi, et al., 2018).
Zukünftige Richtungen
The future directions for “2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by modifying the substituents on the pyrrolidine ring to explore the pharmacophore space efficiently .
Eigenschaften
IUPAC Name |
2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-2-13-5-8(12)10-6-3-7(11)9-4-6/h6H,2-5H2,1H3,(H,9,11)(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEBORNDTOTAIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1CC(=O)NC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2715057.png)
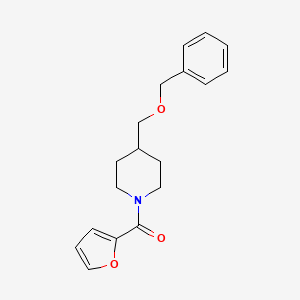
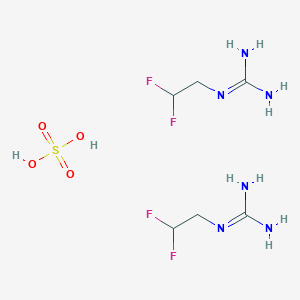
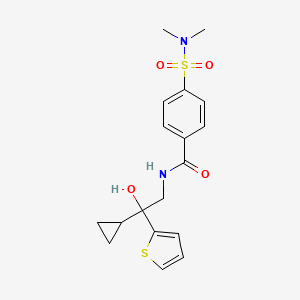

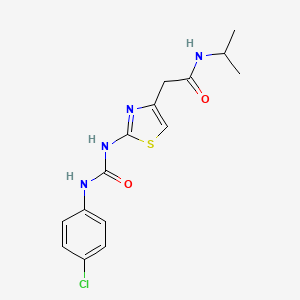
![3-(1H-pyrazol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2715066.png)
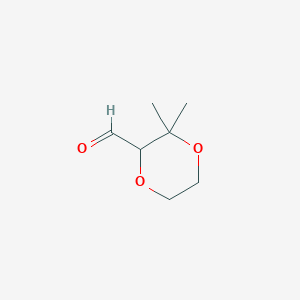
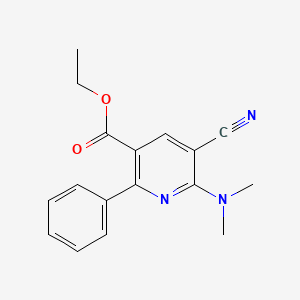
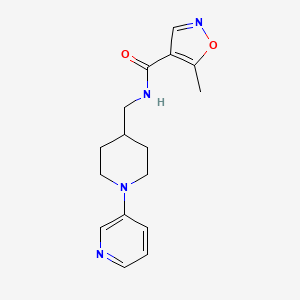
![N-(1H-benzo[d]imidazol-2-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide](/img/structure/B2715070.png)
